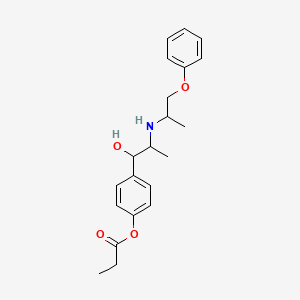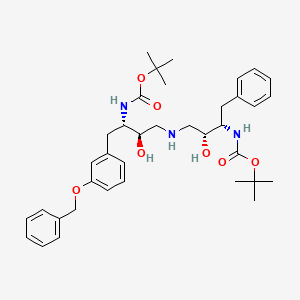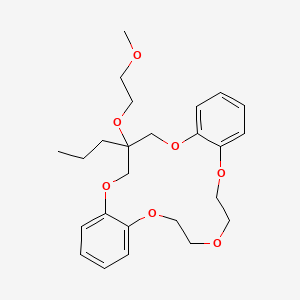
Iron(4+), (acetato-O)((2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- is a complex iron compound It features a central iron ion in the +4 oxidation state, coordinated by a porphyrin ligand and four methylpyridinium groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand is synthesized through the condensation of pyrrole and an aldehyde under acidic conditions.
Coordination of Iron: The porphyrin ligand is then reacted with an iron(II) salt, such as iron(II) chloride, in the presence of a base to form the iron(II) porphyrin complex.
Oxidation to Iron(4+): The iron(II) porphyrin complex is oxidized to the iron(4+) state using an oxidizing agent such as potassium permanganate or cerium(IV) ammonium nitrate.
Addition of Methylpyridinium Groups: The final step involves the addition of methylpyridinium groups to the porphyrin ligand, which can be achieved through a nucleophilic substitution reaction with methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography or recrystallization.
化学反应分析
Types of Reactions
Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, cycling between different oxidation states.
Substitution Reactions: Ligands coordinated to the iron center can be substituted with other ligands under appropriate conditions.
Coordination Reactions: The compound can form coordination complexes with other molecules or ions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, cerium(IV) ammonium nitrate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Methyl iodide, other alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation-reduction reactions may yield iron(2+) or iron(3+) complexes, while substitution reactions may result in the replacement of methylpyridinium groups with other ligands.
科学研究应用
Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: Studied for its potential role in biological systems, particularly in electron transfer processes.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic agent.
Industry: Utilized in industrial processes that require efficient catalysts or redox-active compounds.
相似化合物的比较
Similar Compounds
Iron(3+) Porphyrin Complexes: These compounds have a similar structure but with iron in the +3 oxidation state.
Iron(2+) Porphyrin Complexes: These compounds feature iron in the +2 oxidation state and have different redox properties.
Other Metalloporphyrin Complexes: Complexes with other metal centers, such as cobalt or manganese, which have different catalytic and redox properties.
Uniqueness
Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- is unique due to its high oxidation state and the presence of methylpyridinium groups, which enhance its stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.
属性
| 119237-30-8 | |
分子式 |
C46H39FeN8O2+4 |
分子量 |
791.7 g/mol |
IUPAC 名称 |
iron(3+);(20E)-5,10,15-tris(1-methylpyridin-1-ium-2-yl)-20-(1-methylpyridin-2-ylidene)porphyrin-22-ide;acetate |
InChI |
InChI=1S/C44H36N8.C2H4O2.Fe/c1-49-25-9-5-13-37(49)41-29-17-19-31(45-29)42(38-14-6-10-26-50(38)2)33-21-23-35(47-33)44(40-16-8-12-28-52(40)4)36-24-22-34(48-36)43(32-20-18-30(41)46-32)39-15-7-11-27-51(39)3;1-2(3)4;/h5-28H,1-4H3;1H3,(H,3,4);/q+2;;+3/p-1 |
InChI 键 |
OIPHHDMQOHVDID-UHFFFAOYSA-M |
手性 SMILES |
CC(=O)[O-].CN\1C=CC=C/C1=C/2\C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C=C4)C9=CC=CC=[N+]9C)C=C3.[Fe+3] |
规范 SMILES |
CC(=O)[O-].CN1C=CC=CC1=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C=C4)C9=CC=CC=[N+]9C)C=C3.[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)

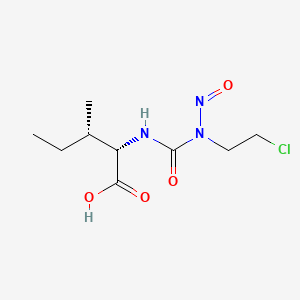
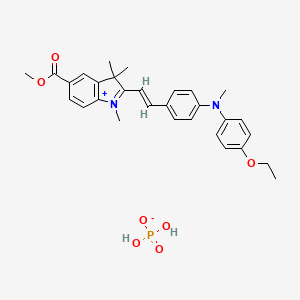
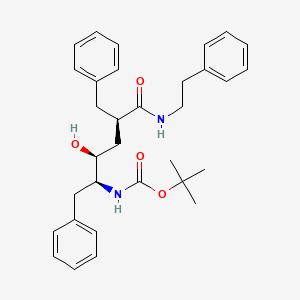
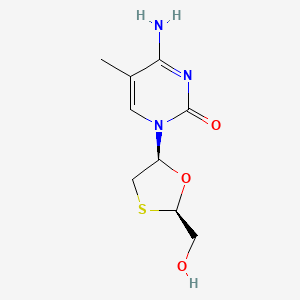
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)

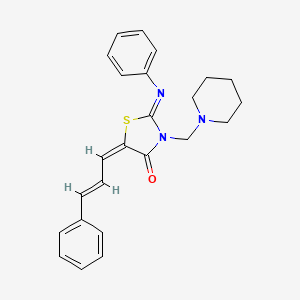
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)
